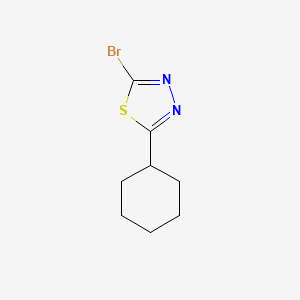

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole

Description

Significance of Thiadiazole Derivatives in Organic and Applied Chemistry

The 1,3,4-thiadiazole (B1197879) nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. nih.gov This five-membered ring system is a key structural component in molecules designed as antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant agents. isres.orgnih.gov The presence of the toxophoric -N=C-S moiety is believed to contribute to its diverse biological effects. jocpr.com

Beyond pharmaceuticals, thiadiazole derivatives have found applications in materials science and agricultural chemistry. rsc.orgisres.org They are utilized as corrosion inhibitors, pesticides, dyes, and as components in the development of polymers and semiconductors. isres.org The ability of the nitrogen and sulfur heteroatoms to act as ligands for metal ions also makes them important in coordination chemistry. isres.org The versatility of the 1,3,4-thiadiazole ring allows for fine-tuning of a molecule's physicochemical and biological properties through the introduction of various substituents. rsc.org

The following table summarizes the diverse biological activities reported for various 1,3,4-thiadiazole derivatives:

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives| Biological Activity | Reference |

|---|---|

| Antibacterial & Antifungal | rsc.org |

| Anticancer | nih.govmdpi.com |

| Antiviral | nih.govresearchgate.net |

| Anti-inflammatory | rsc.orgjocpr.com |

| Anticonvulsant | isres.orgnih.gov |

| Antitubercular | rsc.org |

Contextualization of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole within the Thiadiazole Class

This compound is a specific derivative within the large family of 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com Its structure is characterized by two key features: a bromine atom at the 2-position and a cyclohexyl group at the 5-position of the thiadiazole ring.

The Bromo Substituent: The bromine atom at the 2-position is a particularly important functional group in synthetic organic chemistry. Halogenated heterocycles are valuable intermediates because the halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions). This allows for the facile introduction of a wide range of other functional groups, such as aryl, heteroaryl, alkyl, or amino moieties, enabling the synthesis of diverse libraries of new compounds. jocpr.com For instance, compounds like 2-bromo-5-methyl-1,3,4-thiadiazole (B1277022) and 4,7-bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole serve as precursors for more complex molecules. chemicalbook.com

The combination of a synthetically versatile bromo group and a property-modifying cyclohexyl group makes this compound a potentially useful intermediate for developing new chemical entities with tailored properties for specific applications in medicine, agriculture, or materials science.

The following table lists some physicochemical properties for this compound and related bromo-thiadiazole compounds.

Table 2: Physicochemical Data for this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|---|

| This compound | 105613-25-0 | C₈H₁₁BrN₂S | 247.16 | bldpharm.com |

| 2-Bromo-5-methyl-1,3,4-thiadiazole | 54044-79-0 | C₃H₃BrN₂S | 179.04 | |

| 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole | Not Available | C₅H₅BrN₂S | 205.08 | uni.lu |

| 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | 1340313-49-6 | C₃HBrF₂N₂S | 215.02 | bldpharm.com |

Overview of Research Directions and Scope for Bromo-Cyclohexyl-Thiadiazole Systems

While specific research dedicated solely to this compound is not extensively documented in public literature, its structure suggests several clear and promising research directions based on established thiadiazole chemistry.

The primary research scope for this compound is its use as a synthetic intermediate. The reactivity of the C-Br bond is the key to its potential. Future research would likely involve:

Cross-Coupling Reactions: A major research avenue would be the exploration of palladium-catalyzed cross-coupling reactions to replace the bromine atom. By coupling with various boronic acids (Suzuki reaction), organostannanes (Stille reaction), or amines (Buchwald-Hartwig amination), a large and diverse library of 2-substituted-5-cyclohexyl-1,3,4-thiadiazoles could be generated. These new derivatives could then be screened for various biological activities.

Synthesis of Novel Bioactive Agents: Drawing on the known pharmacological profiles of thiadiazoles, research could focus on synthesizing derivatives aimed at specific therapeutic targets. nih.govmdpi.com For example, attaching aromatic or heteroaromatic moieties known to interact with anticancer targets could produce novel potential oncology drug candidates. mdpi.com Similarly, derivatization could yield new potential antimicrobial or anti-inflammatory agents. nih.govnih.gov The cyclohexyl group would be an important variable in these studies, potentially enhancing membrane permeability or providing an optimal fit for hydrophobic binding pockets in target proteins.

Development of Agrochemicals: The lipophilic nature imparted by the cyclohexyl group is a desirable trait for many pesticides and herbicides, as it can facilitate absorption into plants or insects. Research could be directed towards synthesizing and testing new derivatives for fungicidal, insecticidal, or herbicidal properties. researchgate.net

In essence, this compound represents a starting point. The scope of research is not on the compound itself, but on the vast chemical space it unlocks through the synthetic versatility of its bromo-substituent, modulated by the physicochemical influence of its cyclohexyl group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105613-25-0 |

|---|---|

Molecular Formula |

C8H11BrN2S |

Molecular Weight |

247.16 g/mol |

IUPAC Name |

2-bromo-5-cyclohexyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C8H11BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

HMFMTTSMOKQPTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Cyclohexyl 1,3,4 Thiadiazole

Classical and Modern Approaches to 1,3,4-Thiadiazole (B1197879) Ring Construction

The 1,3,4-thiadiazole scaffold is a common motif in medicinal and materials chemistry, leading to the development of numerous synthetic routes for its construction. nih.gov These methods often start from simple, commercially available precursors and involve cyclization reactions.

Cyclization Reactions from Thiosemicarbazide (B42300) Derivatives

A prevalent and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives. nih.govbu.edu.eg In the context of preparing the precursor for 2-bromo-5-cyclohexyl-1,3,4-thiadiazole, this would involve the reaction of cyclohexanecarboxylic acid with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent, which promotes the intramolecular cyclization to form the thiadiazole ring.

The general mechanism commences with the acylation of the thiosemicarbazide by the carboxylic acid, forming an acylthiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the 2-amino-5-cyclohexyl-1,3,4-thiadiazole. A variety of dehydrating agents have been employed for this purpose, with differing reaction conditions and yields.

| Dehydrating Agent | Typical Reaction Conditions | Precursors | Product | Ref. |

| Polyphosphoric acid (PPA) | Heating (e.g., 100-120 °C) for 1-2 hours. | Cyclohexanecarboxylic acid, Thiosemicarbazide | 2-Amino-5-cyclohexyl-1,3,4-thiadiazole | nih.gov |

| Phosphorus oxychloride (POCl₃) | Heating at 80-90 °C for one hour, followed by reflux in water. | Cyclohexanecarboxylic acid, Thiosemicarbazide | 2-Amino-5-cyclohexyl-1,3,4-thiadiazole | mdpi.com |

| Sulfuric acid (conc. H₂SO₄) | Heating, often with controlled temperature. | Cyclohexanecarboxylic acid, Thiosemicarbazide | 2-Amino-5-cyclohexyl-1,3,4-thiadiazole | nih.gov |

| Methanesulfonic acid | Used as a dehydrating agent, often with high purity of the product. | Cyclohexanecarboxylic acid, Thiosemicarbazide | 2-Amino-5-cyclohexyl-1,3,4-thiadiazole | nih.gov |

Routes Involving Dithiocarbazates and Acylhydrazines

Alternative pathways to the 1,3,4-thiadiazole ring system utilize dithiocarbazates or acylhydrazines as key intermediates. bu.edu.egdocksci.com Dithiocarbazates, which can be synthesized from the reaction of carbon disulfide with hydrazine (B178648), can react with various electrophiles to form precursors that cyclize into the thiadiazole ring. nih.gov

Similarly, acylhydrazines (or carbohydrazides) can be reacted with a sulfur source, such as carbon disulfide or Lawesson's reagent, to construct the thiadiazole ring. For the synthesis of a 5-cyclohexyl substituted thiadiazole, cyclohexanecarboxylic acid hydrazide would be a logical starting material.

| Starting Material | Reagent(s) | Key Intermediate | Product | Ref. |

| Cyclohexanecarboxylic acid hydrazide | Carbon disulfide, base (e.g., KOH) | Potassium dithiocarbazinate salt | 5-Cyclohexyl-1,3,4-thiadiazole-2-thiol | nih.gov |

| Cyclohexanecarboxylic acid hydrazide | Lawesson's reagent | Thioacylhydrazide | 2,5-Dicyclohexyl-1,3,4-thiadiazole | semanticscholar.org |

One-Pot Multicomponent Synthesis Strategies for Thiadiazole Scaffolds

In an effort to improve efficiency and reduce waste, one-pot multicomponent reactions have been developed for the synthesis of 1,3,4-thiadiazole derivatives. semanticscholar.orgelsevierpure.com These strategies involve the in-situ formation and subsequent reaction of intermediates without the need for isolation. For instance, a two-step, one-pot synthesis can be employed where an aldehyde and a hydrazide react to form an N-aroylhydrazone, which is then treated with a thionating agent like Lawesson's reagent to yield the 2,5-disubstituted-1,3,4-thiadiazole. semanticscholar.org While this method typically produces symmetrically substituted thiadiazoles, modifications can allow for unsymmetrical products.

Another one-pot approach involves the reaction of an aldehyde, thiosemicarbazide, and an oxidizing agent to directly form 2-amino-5-substituted-1,3,4-thiadiazoles.

| Reaction Type | Reactants | Reagent/Catalyst | Product | Ref. |

| Two-step, one-pot | Cyclohexanecarboxaldehyde, Cyclohexanecarboxylic acid hydrazide | Lawesson's reagent | 2,5-Dicyclohexyl-1,3,4-thiadiazole | semanticscholar.org |

| One-pot condensation | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, substituted pyrazole-4-carbaldehyde | Orthophosphoric acid | Complex thiazole (B1198619) derivatives | ijcce.ac.ir |

Specific Strategies for 2-Bromination of 1,3,4-Thiadiazoles

Once the 5-cyclohexyl-1,3,4-thiadiazole core is established, typically as the 2-amino derivative, the next crucial step is the introduction of the bromine atom at the C2 position. This is most commonly achieved through diazotization followed by a halogenation protocol.

Diazotization and Halogenation Protocols at the C2 Position

The Sandmeyer reaction is a well-established and widely used method for the conversion of a primary aromatic amine to a halide. organic-chemistry.orggoogle.com In the synthesis of this compound, the precursor, 2-amino-5-cyclohexyl-1,3,4-thiadiazole, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrobromic acid (HBr). This forms a diazonium salt intermediate. researchgate.netuobaghdad.edu.iqresearchgate.net

The resulting diazonium salt is generally unstable and is immediately treated with a bromide source, often copper(I) bromide (CuBr) dissolved in HBr, to facilitate the substitution of the diazonium group with a bromine atom.

| Starting Material | Reagents | Intermediate | Product | Ref. |

| 2-Amino-5-cyclohexyl-1,3,4-thiadiazole | 1. NaNO₂, HBr (aq) 2. CuBr, HBr | 5-Cyclohexyl-1,3,4-thiadiazole-2-diazonium salt | This compound | organic-chemistry.org |

Direct Bromination Methodologies

While the diazotization route is the most common for introducing a bromine at the C2 position starting from the 2-amino derivative, direct bromination of the 1,3,4-thiadiazole ring is also a possibility, though less frequently employed for this specific transformation. docksci.com Electrophilic substitution on the 1,3,4-thiadiazole ring is generally difficult due to the electron-deficient nature of the ring carbons. However, under certain conditions, direct halogenation can be achieved.

For instance, heating a 2-amino-substituted 1,3,4-thiadiazole with bromine in acetic acid has been reported to yield the 5-bromo derivative. nih.gov It is important to note that the regioselectivity of this reaction can be influenced by the substituents already present on the thiadiazole ring. For the synthesis of this compound, this method would likely require starting with 5-cyclohexyl-1,3,4-thiadiazole and carefully controlling the reaction conditions to achieve selective bromination at the C2 position.

| Starting Material | Reagent(s) | Solvent | Product | Ref. |

| 5-Cyclohexyl-1,3,4-thiadiazole | Bromine (Br₂) | Acetic Acid | This compound | nih.gov |

Introduction of the Cyclohexyl Moiety at the C5 Position

The incorporation of a cyclohexyl group at the C5 position of the 1,3,4-thiadiazole ring is a critical step in the synthesis of the target molecule. This is typically achieved prior to the introduction of the bromine atom at the C2 position. The primary strategies involve the synthesis of a precursor already containing the cyclohexyl group.

Precursor Synthesis with Cyclohexyl Groups

A common and effective method for synthesizing 5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. In the case of this compound, the logical precursor is 5-cyclohexyl-1,3,4-thiadiazol-2-amine. This intermediate is prepared by reacting cyclohexanecarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). isca.innih.govresearchgate.net The reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 2-amino-5-cyclohexyl-1,3,4-thiadiazole.

The general reaction is as follows:

Cyclohexanecarboxylic acid + Thiosemicarbazide → 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

The reaction conditions for this type of transformation can be optimized to achieve high yields, as indicated in the following table which is a representative example based on similar syntheses.

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cyclohexanecarboxylic acid, Thiosemicarbazide | POCl₃ | - (neat) | 75-85 | 1-2 | 85-95 |

| Cyclohexanecarboxylic acid, Thiosemicarbazide | PPA | - (neat) | 100-120 | 3-5 | 80-90 |

This table presents typical reaction conditions and yields for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles based on established literature procedures.

Coupling Reactions for Cyclohexyl Attachment

While the precursor synthesis approach is more common, an alternative, though less direct, strategy could involve the attachment of the cyclohexyl group to a pre-formed thiadiazole ring. This would typically involve a cross-coupling reaction. For instance, a 2-bromo-5-halo-1,3,4-thiadiazole could potentially undergo a coupling reaction with a cyclohexyl-metal reagent (e.g., cyclohexylmagnesium bromide or cyclohexylzinc chloride) in the presence of a suitable palladium or nickel catalyst. However, this method is generally less employed for this specific substitution pattern due to the ready availability of cyclohexanecarboxylic acid for the precursor synthesis.

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant drive towards the development of more environmentally friendly and efficient synthetic methods in organic chemistry. These principles have been applied to the synthesis of thiadiazole derivatives, aiming to reduce the use of hazardous reagents and solvents, and to improve energy efficiency.

Catalytic Methods for Ring Formation and Functionalization

The classical methods for the synthesis of 2-amino-1,3,4-thiadiazoles often employ stoichiometric amounts of strong acids or dehydrating agents like phosphorus oxychloride, which can be harsh and generate significant waste. isca.in Newer catalytic methods are being explored to circumvent these issues. For the cyclization step, the use of solid acid catalysts or milder Lewis acids could offer a greener alternative.

For the subsequent bromination of the 2-amino-5-cyclohexyl-1,3,4-thiadiazole, the traditional Sandmeyer reaction, which involves the diazotization of the amino group followed by treatment with a copper(I) bromide (CuBr), is effective. organic-chemistry.orgwikipedia.org However, this reaction often requires stoichiometric amounts of copper salts. Catalytic versions of the Sandmeyer bromination have been developed, utilizing a catalytic amount of a copper(I)/copper(II) system in the presence of a ligand, which reduces the heavy metal waste. organic-chemistry.orgresearchgate.net

The diazotization-bromination sequence is outlined below:

5-Cyclohexyl-1,3,4-thiadiazol-2-amine → [Diazonium salt intermediate] → this compound

| Step | Reagents | Solvent | Temperature (°C) |

| Diazotization | NaNO₂, HBr | Water/Acid | 0-5 |

| Bromination (Classical) | CuBr | - | 0-25 |

| Bromination (Catalytic) | CuBr/CuBr₂ (cat.), Ligand | Acetonitrile | Room Temp. |

This table outlines the general conditions for the Sandmeyer bromination of a 2-amino-1,3,4-thiadiazole (B1665364) derivative.

Solvent-Free and Environmentally Benign Synthetic Protocols

A significant advancement in green chemistry is the development of solvent-free or microwave-assisted synthetic protocols. For the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, solid-phase synthesis by grinding the reactants (carboxylic acid and thiosemicarbazide) with a solid catalyst like phosphorus pentachloride at room temperature has been reported to be highly efficient, with high yields and simple work-up procedures. google.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of 1,3,4-thiadiazole derivatives. nih.govresearchgate.netproquest.comproquest.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. jusst.org Both the initial cyclization and potentially the subsequent bromination step could be adapted for microwave synthesis, offering a more sustainable and efficient route to this compound.

| Method | Key Features | Advantages |

| Solid-Phase Grinding | Reaction of solids at room temperature without solvent. | Reduced waste, mild conditions, simple work-up. google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction times, increased yields, cleaner products. nih.govproquest.com |

This table summarizes the key features and advantages of green synthetic protocols applicable to the synthesis of the target compound.

Spectroscopic and Crystallographic Investigations for Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions of Thiadiazole Ring and Substituents

The FT-IR spectrum of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is expected to exhibit a series of characteristic absorption bands that confirm the presence of the 1,3,4-thiadiazole (B1197879) ring and the cyclohexyl and bromo substituents.

The 1,3,4-thiadiazole ring itself is characterized by several key vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. uni.lu The C=N stretching vibration within the thiadiazole ring is a prominent feature and is generally found in the range of 1626–1572 cm⁻¹. uni.lugrowingscience.com Furthermore, the C-N stretching vibrations can be expected in the range of 1575–1183 cm⁻¹. rsc.org The C-S-C stretching vibration of the thiadiazole ring gives rise to weaker bands, often found at lower wavenumbers, around 700 cm⁻¹. uni.lu

The cyclohexyl substituent will also produce distinct signals. The aliphatic C-H stretching vibrations of the cyclohexane (B81311) ring are anticipated in the 2981–2804 cm⁻¹ range. uni.lu The presence of the bromine atom attached to the thiadiazole ring would result in a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, around 640 cm⁻¹. rsc.org

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyclohexyl | Aliphatic C-H Stretch | 2981 - 2804 |

| Thiadiazole Ring | C=N Stretch | 1626 - 1572 |

| Thiadiazole Ring | C-N Stretch | 1575 - 1183 |

| Thiadiazole Ring | C-S-C Stretch | ~700 |

| Bromo Substituent | C-Br Stretch | ~640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton NMR (¹H-NMR) Chemical Shift Analysis of Cyclohexyl and Thiadiazole Protons

The ¹H-NMR spectrum of this compound would not display any signals corresponding to protons directly attached to the thiadiazole ring, as both the 2 and 5 positions are substituted. The focus of the analysis would therefore be on the signals from the cyclohexyl protons.

The protons of the cyclohexyl group would appear as a series of multiplets in the upfield region of the spectrum. The methine proton (CH attached to the thiadiazole ring) would be expected to resonate as a multiplet. The remaining methylene (B1212753) protons of the cyclohexyl ring would likely appear as a complex pattern of overlapping multiplets. For comparison, in N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives, the cyclohexyl protons are observed in the aliphatic region of the spectrum. researchgate.net

Carbon-13 NMR (¹³C-NMR) Assignments for Ring Carbons and Cyclohexyl Carbons

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the thiadiazole ring and the six carbons of the cyclohexyl ring.

Based on data from various 2,5-disubstituted 1,3,4-thiadiazole derivatives, the two carbon atoms of the thiadiazole ring (C2 and C5) are expected to resonate in the downfield region, typically between δ 158 and 170 ppm. rsc.orgdergipark.org.tr The carbon atom attached to the bromine (C2) would likely be more deshielded than the carbon attached to the cyclohexyl group (C5).

The carbons of the cyclohexyl ring would appear in the upfield region of the spectrum. The methine carbon directly attached to the thiadiazole ring would be the most downfield of the cyclohexyl carbons. The remaining five methylene carbons of the cyclohexane ring would resonate at higher fields. For instance, in 5-(4-t-butylphenyl)-2-[4-(N,N-dimethylamino)phenylazo]-1,3,4-thiadiazole, the carbons of the t-butyl group resonate between 30.8 and 34.8 ppm. researchgate.net

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiadiazole) | 160 - 170 |

| C5 (Thiadiazole) | 158 - 168 |

| C1' (Cyclohexyl, methine) | 40 - 50 |

| C2', C3', C4', C5', C6' (Cyclohexyl, methylene) | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the cyclohexyl group and the thiadiazole ring, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the cyclohexyl proton and carbon signals.

An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away. Crucially, a correlation would be expected between the methine proton of the cyclohexyl ring and the C5 carbon of the thiadiazole ring, providing unequivocal evidence for the attachment of the cyclohexyl group at this position. Further correlations between the cyclohexyl protons and other carbons within the cyclohexyl ring would confirm its structure. The use of such 2D NMR techniques has been documented for the structural elucidation of other complex heterocyclic systems, including 1,3,4-thiadiazole derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region. The exact position and intensity of these bands are influenced by the substituents on the thiadiazole ring. Studies on other 1,3,4-thiadiazole derivatives have shown absorption maxima that can be affected by substituent effects, with electronegative groups potentially causing shifts in the absorption wavelength. uni.lu The bromine atom and the cyclohexyl group will influence the electronic transitions, and it is anticipated that the compound will exhibit characteristic absorption maxima. For example, bromo-substituted benzothiadiazoles show absorption bands that are red-shifted compared to their non-brominated counterparts, indicating conjugation of the bromine atom with the π-system. rsc.org

The emission properties, such as fluorescence, of 1,3,4-thiadiazole derivatives can vary significantly depending on their structure and environment. Some derivatives exhibit interesting fluorescence phenomena, including dual fluorescence, which can be influenced by factors like solvent polarity and pH. nih.govmdpi.com The presence of a heavy atom like bromine can also influence the emission properties, potentially promoting intersystem crossing and leading to phosphorescence. While detailed predictions for this compound would require experimental data, it is plausible that it would exhibit some form of luminescence upon excitation at its absorption wavelength.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Features

The electronic absorption properties of this compound can be inferred from studies on analogous compounds. The 1,3,4-thiadiazole ring is an aromatic system, and its UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.

The substitution pattern on the thiadiazole ring significantly influences the position and intensity of these absorption bands. For instance, various 2,5-disubstituted 1,3,4-thiadiazoles exhibit absorption maxima in the range of 266 to 368.5 nm. nih.gov The presence of a bromine atom, an auxochrome, and a cyclohexyl group, an alkyl substituent, would be expected to cause a bathochromic (red) shift compared to the unsubstituted 1,3,4-thiadiazole.

In a study of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netmdpi.comthiadiazole), a UV-Vis absorption maximum was observed at 240 nm. mdpi.com Another related compound, (E)-4-(2-(7-Bromo- nih.govresearchgate.netmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, displays absorption maxima at 359 nm and 501 nm. mdpi.com A bromo-heptahelicene-bis-thiadiazole derivative shows distinct absorption bands at 313 nm, 366 nm, and 385 nm. nih.govresearchgate.net This variation underscores the sensitivity of the electronic structure to the specific substituents attached to the heterocyclic core. The aromatic character of the thiadiazole ring is a key feature contributing to these electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Bromo-Substituted Thiadiazole Analogues

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 4-Bromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netmdpi.comthiadiazole) mdpi.com | CH₂Cl₂ | 240 |

| (E)-4-(2-(7-Bromo- nih.govresearchgate.netmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline mdpi.com | CH₂Cl₂ | 359, 501 |

| Bromo-heptahelicene-bis-thiadiazole nih.govresearchgate.net | Toluene | 313, 366, 385 |

| 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) mdpi.com | Not Specified | ~382 (Emission Maximum) |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a valuable tool for investigating the photophysical properties of molecules. Many 1,3,4-thiadiazole derivatives are known to be fluorescent, and this property is often dependent on the nature of the substituents and the solvent environment. mdpi.comnih.gov

The introduction of a bromine atom can influence the fluorescence properties. In some cases, the "heavy atom effect" of bromine can lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state. However, a study on a bromo-heptahelicene-bis-thiadiazole derivative reported a significant fluorescence quantum yield of 14%, indicating that fluorescence can still be a prominent de-excitation pathway. nih.govresearchgate.net Some 1,3,4-thiadiazole analogues are also known to exhibit dual fluorescence, which can be influenced by factors such as solvent polarity and the potential for intramolecular proton transfer. mdpi.com Given these findings, it is plausible that this compound would exhibit fluorescent properties, though the specific emission wavelengths and quantum yield would require experimental determination.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the nominal molecular weight would be approximately 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope, leading to a characteristic M+2 isotope pattern in the mass spectrum.

Predicted mass spectrometry data for closely related compounds provides insight into the expected fragmentation. For 2-bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole, the predicted m/z for the [M+H]⁺ ion is 218.95860. uni.lu For the simpler 2-bromo-1,3,4-thiadiazole (B1273722), the predicted [M+H]⁺ is at m/z 164.91165. uni.lu

Common fragmentation pathways for bromo-substituted heterocyclic compounds often involve the initial loss of the bromine atom. researchgate.net For thiadiazole derivatives, fragmentation can also involve the cleavage of the heterocyclic ring. The loss of a nitrogen molecule (N₂) is a common fragmentation pathway observed in the mass spectra of some thiadiazole isomers. sigmaaldrich.com The cyclohexyl group would likely undergo fragmentation through the loss of smaller hydrocarbon fragments.

Table 2: Predicted Mass Spectrometry Data for Related Thiadiazole Compounds

| Compound | Adduct | Predicted m/z |

| 2-Bromo-5-(cyclopropylmethyl)-1,3,4-thiadiazole uni.lu | [M+H]⁺ | 218.95860 |

| 2-Bromo-1,3,4-thiadiazole uni.lu | [M+H]⁺ | 164.91165 |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, data from analogous structures can be used to predict its key structural features.

Unit Cell Parameters and Crystal System Determination

The crystal system and unit cell parameters are fundamental properties of a crystalline solid. For example, the related compound 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione crystallizes in the monoclinic space group P2₁/n. researchgate.net The unit cell parameters for this compound were determined to be a = 5.51310(10) Å, b = 15.4525(4) Å, c = 15.9261(4) Å, and β = 99.844(2)°. researchgate.net It is plausible that this compound could crystallize in a similar system, although the specific parameters would be unique to its crystal packing.

Table 3: Representative Crystallographic Data for a Cyclohexyl-Substituted Heterocycle

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net | Monoclinic | P2₁/n | 5.51310(10) | 15.4525(4) | 15.9261(4) | 99.844(2) |

Bond Lengths, Bond Angles, and Torsional Angles within the Thiadiazole Ring and Cyclohexyl Moiety

The geometry of the 1,3,4-thiadiazole ring is well-characterized. In a study of 5-arylimino-1,3,4-thiadiazole derivatives, the internal angles of the thiadiazole ring were reported, for example, N(8)-C(9)-S(10) = 116.3(3)°. mdpi.com The bond lengths within the ring are indicative of its aromatic character. For 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles, the bond distances and angles of the 1,3,4-thiadiazole motif are comparable to other similar compounds. mdpi.com

In the crystal structure of 2-cyclohexyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govmdpi.commdpi.comthiadiazole, specific bond distances and angles have been determined. researchgate.net While this is a more complex fused system, it provides an example of the geometry of a cyclohexyl group and a bromo-substituted phenyl ring in a related heterocyclic environment. The cyclohexyl group typically adopts a chair conformation to minimize steric strain. The torsional angles would define the relative orientation of the cyclohexyl group with respect to the planar thiadiazole ring.

Table 4: Representative Bond Angles in a 1,3,4-Thiadiazole Derivative

| Bond Angle | Value (°) | Compound |

| N(8)-C(9)-S(10) mdpi.com | 116.3(3) | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| N(12)-C(11)-N(7) mdpi.com | 125.2(3) | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| N(7)-C(11)-S(10) mdpi.com | 107.8(3) | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

Intermolecular Interactions and Packing Arrangements

The way molecules pack in the crystal lattice is determined by a variety of intermolecular forces. In the crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the molecules form dimeric aggregates through N—H···S hydrogen bonds. These dimers are further connected into a supramolecular layer by π–π interactions between the triazole rings. researchgate.net

For this compound, several types of intermolecular interactions would be anticipated. The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. Hydrogen bonding may also be present if there are suitable donor and acceptor groups, although in this specific molecule, strong hydrogen bond donors are absent. Van der Waals forces and dipole-dipole interactions will also play a significant role in the crystal packing. The aromatic thiadiazole ring could participate in π-stacking interactions, which are common in the crystal structures of heterocyclic compounds.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Descriptors

Modern computational chemistry, particularly methods rooted in quantum mechanics, offers a suite of tools to dissect the intrinsic properties of a molecule like 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole. By solving approximations of the Schrödinger equation, we can determine its three-dimensional structure, how electrons are distributed, and which parts of the molecule are most likely to engage in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy state on the potential energy surface. For this compound, calculations, often using functionals like B3LYP or ωB97XD with a basis set such as 6-311++G(d,p), would precisely define its bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The optimization process would likely confirm the inherent planarity of the 1,3,4-thiadiazole (B1197879) ring, with dihedral angles within the ring being close to 0°. sciencepg.com It would also define the conformational preference of the cyclohexyl ring (typically a chair conformation) and its spatial orientation relative to the thiadiazole ring. Verifying that the optimized structure corresponds to a true energy minimum is done by performing a frequency calculation; a stable structure will have no imaginary frequencies.

Illustrative Optimized Geometric Parameters:

Below is an example of what a data table for the optimized geometry of this compound might look like. Note: These are representative values for illustrative purposes based on similar structures and not from a specific calculation on this molecule.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C-Br | 1.88 Å |

| Bond Length | S-C(Br) | 1.75 Å |

| Bond Length | N-N | 1.38 Å |

| Bond Length | C(cyclohexyl)-C(thiadiazole) | 1.50 Å |

| Bond Angle | N-C-S | 115.0° |

| Bond Angle | C-N-N | 112.0° |

| Dihedral Angle | C-S-C-N | ~0.0° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential (electron-donating ability), and the LUMO energy is related to the electron affinity (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is needed to excite an electron. A small gap suggests the molecule is more reactive. numberanalytics.com For this compound, the HOMO is expected to be localized primarily over the electron-rich thiadiazole ring, particularly the sulfur and nitrogen atoms. The LUMO would likely be distributed across the heterocyclic ring and the electronegative bromine atom, which can accept electron density. researchgate.net

Illustrative Global Reactivity Descriptors from FMO Analysis:

This table demonstrates the types of parameters derived from HOMO and LUMO energies. Note: Values are for illustrative purposes only.

| Parameter | Formula | Illustrative Value |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential overlaid on the molecule's electron density surface. It provides a visual guide to the charge distribution and is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. mdpi.com

The MEP map uses a color spectrum to indicate different potential values.

Red: Regions of most negative electrostatic potential, rich in electrons. These are prime targets for electrophiles.

Blue: Regions of most positive electrostatic potential, electron-poor. These are susceptible to attack by nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the thiadiazole ring due to their lone pairs of electrons. The area around the bromine atom and the hydrogen atoms of the cyclohexyl group would exhibit a positive potential (blue), indicating these are electron-deficient regions. This analysis helps in understanding non-covalent interactions and the initial steps of a chemical reaction.

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites within a molecule, based on how the electron density changes with the addition or removal of an electron. acs.org They are powerful local reactivity descriptors derived from DFT. mdpi.com

There are three main types of Fukui functions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one can precisely identify the most reactive centers. It would be expected that the nitrogen atoms would have the highest f- values, confirming them as the primary sites for electrophilic attack. Conversely, the carbon atom bonded to the bromine might show a high f+ value, indicating its susceptibility to nucleophilic attack.

Illustrative Fukui Function Indices for Selected Atoms:

This table shows a hypothetical distribution of Fukui indices. Note: Values are for illustrative purposes only.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| C(Br) | 0.15 | 0.05 |

| C(cyclohexyl) | 0.08 | 0.04 |

| N3 | 0.03 | 0.18 |

| N4 | 0.03 | 0.17 |

| S1 | 0.09 | 0.12 |

| Br | 0.11 | 0.06 |

Thermodynamic and Kinetic Considerations of Reactions

Beyond static properties, computational chemistry can simulate the entire course of a chemical reaction, providing critical information on its feasibility (thermodynamics) and speed (kinetics).

Computational methods allow for the exploration of a reaction's potential energy surface, which maps the energy of a system as a function of its geometry. This exploration helps to chart the most likely path from reactants to products, known as the reaction pathway. rsc.org

A key goal is to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energetic barrier that must be overcome for the reaction to proceed. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations that show exactly one imaginary frequency. sciencepg.com The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

Conformational Analysis of the Cyclohexyl Substituent and its Influence on Molecular Properties

The conformational landscape of this compound is primarily dictated by the orientation of the cyclohexyl ring. This substituent is not planar and can adopt several conformations, with the "chair" form being the most energetically stable due to the minimization of angular and torsional strain. In this chair conformation, the 1,3,4-thiadiazole group can be attached in one of two positions: axial or equatorial.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the relative stabilities of these conformers. For a bulky substituent like the 2-bromo-1,3,4-thiadiazole (B1273722) ring, the equatorial position is overwhelmingly favored over the axial position. This preference is a result of avoiding unfavorable steric interactions, specifically 1,3-diaxial interactions, that would occur if the large group were in the axial position.

Table 1: Illustrative Calculated Properties for Conformers of this compound Note: These values are representative examples based on DFT calculations for similar substituted cyclohexanes and are for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Equatorial-Chair | 0.00 | ~2.4 D |

| Axial-Chair | > 2.0 | ~2.8 D |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights beyond static quantum chemical calculations.

MD simulations are particularly valuable for studying the interaction of thiadiazole derivatives with metal surfaces, a key mechanism in corrosion inhibition. researchgate.net In these simulations, a model system is constructed containing the inhibitor (this compound), a corrosive aqueous environment, and a metal surface, typically iron (Fe(110)) or copper. researchgate.netmdpi.com

The simulations show that the thiadiazole molecule readily adsorbs onto the metal surface. This adsorption is primarily driven by the interaction between the electron-rich sulfur and nitrogen atoms of the thiadiazole ring and the vacant d-orbitals of the metal atoms. orientjchem.org The molecule tends to adopt a flat or near-parallel orientation on the surface, maximizing the contact area and the strength of the interaction. mdpi.com

The cyclohexyl substituent plays a vital secondary role. Its bulky, non-polar nature contributes to the formation of a densely packed, hydrophobic protective film on the metal. This film acts as a physical barrier, displacing water and corrosive species from the surface and thereby inhibiting the corrosion process. researchgate.net The strength of this interaction can be quantified by the binding energy, with more negative values indicating stronger, more spontaneous adsorption. researchgate.net

Table 2: Key Parameters from MD Simulations of Thiadiazole Inhibitors on Metal Surfaces

| Parameter | Description | Typical Finding |

|---|---|---|

| Binding Energy | The energy released when the inhibitor adsorbs onto the metal surface. researchgate.net | High negative values, indicating strong, spontaneous adsorption. |

| Adsorption Orientation | The preferred alignment of the molecule on the surface. | Generally parallel to the surface to maximize interaction of the thiadiazole ring. mdpi.com |

| Surface Coverage | The extent to which the inhibitor molecules cover the metal surface. | Leads to the formation of a compact, protective film. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of a molecule with its macroscopic properties. For corrosion inhibitors, QSPR models are developed to predict their inhibition efficiency based on calculated molecular descriptors. researchgate.netresearchgate.net

The process involves calculating a wide range of descriptors for a series of related compounds. These descriptors fall into several categories:

Quantum-Chemical Descriptors: These are derived from DFT calculations and include the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and hardness (η). nih.govnih.gov EHOMO relates to the molecule's ability to donate electrons to the metal surface, while ELUMO relates to its ability to accept electrons. nih.gov

Topological and Geometrical Descriptors: These describe the molecule's size, shape, and connectivity, such as molecular volume, surface area, and LogP (a measure of lipophilicity). researchgate.netnih.gov

Statistical methods, like multiple linear regression, are then used to build a mathematical model that links a selection of these descriptors to the experimentally measured inhibition efficiency. nih.gov These models allow researchers to predict the effectiveness of new, unsynthesized thiadiazole derivatives, guiding the design of more potent corrosion inhibitors. researchgate.net

Table 3: Common Molecular Descriptors in QSPR Models for Corrosion Inhibitors

| Descriptor Type | Example Descriptor | Relevance to Corrosion Inhibition |

|---|---|---|

| Quantum-Chemical | EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency to donate electrons to the vacant d-orbitals of the metal. researchgate.net |

| Quantum-Chemical | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of the molecule to accept electrons from the metal surface. researchgate.net |

| Quantum-Chemical | Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. nih.gov |

| Geometrical | Molecular Volume / Surface Area | Relates to the effectiveness of surface coverage. nih.gov |

| Physicochemical | LogP | Describes the hydrophobicity, which affects the formation of a protective film. nih.gov |

Reactivity and Chemical Transformations of 2 Bromo 5 Cyclohexyl 1,3,4 Thiadiazole

The primary locus of reactivity for 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is the carbon-bromine bond at the C2 position. The presence of two electronegative nitrogen atoms in the heterocyclic ring significantly lowers the electron density at the C2 and C5 positions. chemicalbook.combu.edu.eg This electronic arrangement facilitates the displacement of the bromine atom, a good leaving group, by a wide array of nucleophiles.

Amination and Hydrazination Reactions

The electron-deficient C2 position of the thiadiazole ring readily undergoes nucleophilic aromatic substitution (SNAr) with various nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine (B178648) derivatives. These reactions provide a direct pathway to 2-amino and 2-hydrazino-5-cyclohexyl-1,3,4-thiadiazole derivatives, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov The general reactivity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives highlights their importance as intermediates for further functionalization. nih.govencyclopedia.pubmdpi.com

Studies on related bromo-substituted thiadiazole systems have demonstrated successful substitutions with nucleophiles like morpholine, piperidine, and aniline. nih.gov Similarly, the synthesis of 2-(1-methylhydrazino)-1,3,4-thiadiazole derivatives has been reported, indicating that hydrazination is a viable transformation. arjonline.org These reactions are typically conducted in a suitable solvent, often with the addition of a base to neutralize the hydrogen bromide generated during the reaction.

| Nucleophile | Product Class | General Conditions |

|---|---|---|

| Primary Amines (R-NH₂) | 2-(Alkyl/Arylamino)-5-cyclohexyl-1,3,4-thiadiazole | Solvent (e.g., DMF, Ethanol), often with heating and a non-nucleophilic base. |

| Secondary Amines (R₂NH) | 2-(Dialkyl/Diaryl-amino)-5-cyclohexyl-1,3,4-thiadiazole | Typically requires heating in a polar aprotic solvent. |

| Hydrazine (H₂N-NH₂) | 5-Cyclohexyl-2-hydrazinyl-1,3,4-thiadiazole | Reaction in an alcohol solvent, such as ethanol. |

| Substituted Hydrazines (R-NH-NH₂) | 5-Cyclohexyl-2-(substituted-hydrazinyl)-1,3,4-thiadiazole | Conditions may vary based on the reactivity of the hydrazine derivative. |

Thiolation and Alkoxylation Pathways

The bromine atom at the C2 position can also be displaced by sulfur and oxygen nucleophiles. Thiolation, using reagents such as sodium hydrosulfide (B80085) or various thiolates, offers a route to 2-mercapto-5-cyclohexyl-1,3,4-thiadiazole derivatives. These mercapto compounds are analogous to arenethiols in their reactivity. bu.edu.eg

In contrast, alkoxylation reactions with alcohols or alkoxides are often more challenging. Research on the structurally related 4-bromobenzo[1,2-d:4,5-d′]bis( chemicalbook.comarjonline.orgresearchgate.netthiadiazole) has shown it to be resistant to substitution by O-nucleophiles like water, methanol, ethanol, and their corresponding sodium alcoholates, even with heating. nih.gov This suggests that forming an ether linkage at the C2 position of this compound may require more forceful conditions or specialized catalytic systems.

| Nucleophile Type | Reagent Example | Resulting Functional Group | Notes on Reactivity |

|---|---|---|---|

| Sulfur Nucleophile | NaSH, R-SNa | Thiol (-SH) or Thioether (-SR) | Generally a facile reaction, leading to stable mercapto or thioether derivatives. bu.edu.eg |

| Oxygen Nucleophile | NaOR, R-OH | Alkoxy (-OR) | Reaction is often difficult; related compounds show resistance to O-nucleophiles. nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille) for Carbon-Carbon Bond Formation

The C2-bromo functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

The Suzuki reaction is widely used to couple organoboronic acids or their esters with organohalides. wikipedia.org For this compound, this reaction would involve a palladium catalyst, a base, and a suitable boronic acid to introduce new aryl or vinyl substituents at the C2 position. The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. wikipedia.org Successful Suzuki couplings have been reported for various bromo-substituted thiadiazoles. researchgate.netresearchgate.net

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to produce substituted alkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It allows for the introduction of an alkynyl moiety at the C2 position of the thiadiazole ring, providing a gateway to conjugated enynes and other valuable structures. The reaction can often be carried out under mild, room-temperature conditions. wikipedia.org

The Stille reaction utilizes organotin compounds to couple with organohalides, also catalyzed by palladium complexes. While organotin reagents are toxic, the Stille reaction is robust and tolerant of a wide variety of functional groups. youtube.com It represents another effective method for creating a C-C bond at the C2 position of the thiadiazole ring.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, NaOH | 2-Aryl/Vinyl-5-cyclohexyl-1,3,4-thiadiazole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | NEt₃, Diisopropylamine | 2-Alkynyl-5-cyclohexyl-1,3,4-thiadiazole |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄ | Not always required | 2-Aryl/Vinyl-5-cyclohexyl-1,3,4-thiadiazole |

Reactions Involving the Thiadiazole Ring System

While the C2-bromo group is the most reactive site, the thiadiazole ring itself can participate in certain chemical transformations, although its aromatic and electron-deficient nature dictates its behavior.

Electrophilic Aromatic Substitution (Expected Inertness and Exceptions)

The 1,3,4-thiadiazole (B1197879) ring is generally considered to be deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. chemicalbook.comnih.gov The inductive effect of the two pyridine-like nitrogen atoms creates a significant electron deficiency at the C2 and C5 carbon atoms, making them unattractive targets for electrophiles. chemicalbook.comarjonline.org

An exception to this inertness occurs when the ring is substituted with a strong electron-donating group, such as an amino group (-NH₂). nih.gov The amino group can activate the ring sufficiently to allow for electrophilic substitution, for example, bromination at the adjacent carbon position. nih.gov However, the cyclohexyl group attached at the C5 position of the title compound is a weakly electron-donating alkyl group and is not expected to provide sufficient activation to promote electrophilic attack on the ring under standard conditions.

Ring-Opening and Ring-Closing Transformations

The 1,3,4-thiadiazole ring, while stable in acidic media, is susceptible to cleavage under strongly basic conditions. chemicalbook.combu.edu.eg This ring-opening reaction is a characteristic transformation of the thiadiazole nucleus.

Conversely, numerous synthetic routes rely on ring-closing transformations to construct the 1,3,4-thiadiazole core. A prevalent method involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents like carboxylic acids or acyl chlorides. bu.edu.egencyclopedia.pubmdpi.com For instance, the reaction of a thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphate ester, proceeds through an acylthiosemicarbazide intermediate which then cyclizes to form the 2-amino-substituted 1,3,4-thiadiazole ring. encyclopedia.pubmdpi.com Another notable transformation is the Dimroth rearrangement, which can convert a 1,2,4-triazole (B32235) system into a 1,3,4-thiadiazole ring under basic conditions. researchgate.net

Cycloaddition Reactions

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the inherent electronic nature of the 1,3,4-thiadiazole ring suggests its potential participation in such transformations. The electron-deficient character of the thiadiazole ring makes it a potential candidate for reactions with electron-rich species. mdpi.com

One of the most relevant types of cycloaddition for this class of compounds is the 1,3-dipolar cycloaddition. nih.govtandfonline.com In these reactions, the thiadiazole ring itself does not typically act as the dipole. Instead, functional groups attached to the ring can be transformed into 1,3-dipoles. However, a more common scenario involves the 1,3,4-thiadiazole derivative acting as the dipolarophile. For instance, the C=N double bond within the thiadiazole ring could potentially react with a 1,3-dipole such as a nitrile oxide or an azide, although such reactivity is not commonly reported for simple 2,5-disubstituted 1,3,4-thiadiazoles.

A more plausible cycloaddition pathway involves the derivatization of the bromo-substituent to introduce a dienophilic or dienic moiety, which can then undergo Diels-Alder reactions. libretexts.org For example, the bromine atom could be substituted via a cross-coupling reaction to introduce a vinyl or alkynyl group, which would render the molecule susceptible to [4+2] cycloadditions.

Hypothetical Diels-Alder Reaction Data

To illustrate the potential of this compound derivatives in cycloaddition reactions, the following table presents hypothetical data for a Diels-Alder reaction of a vinyl-substituted derivative with a diene.

| Diene | Dienophile | Conditions | Product | Yield (%) |

| 1,3-Butadiene | 2-Cyclohexyl-5-vinyl-1,3,4-thiadiazole | Toluene, 110°C, 24h | 2-Cyclohexyl-5-(cyclohex-3-en-1-yl)-1,3,4-thiadiazole | 65 |

| Cyclopentadiene | 2-Cyclohexyl-5-vinyl-1,3,4-thiadiazole | CH₂Cl₂, rt, 12h | 2-Cyclohexyl-5-(bicyclo[2.2.1]hept-5-en-2-yl)-1,3,4-thiadiazole | 80 |

This data is illustrative and based on general principles of Diels-Alder reactions.

Functionalization of the Cyclohexyl Moiety

The cyclohexyl group attached to the 1,3,4-thiadiazole ring is a versatile handle for further chemical modification. Its saturated hydrocarbon nature allows for a variety of functionalization reactions, primarily through oxidation and reduction pathways.

The cyclohexyl ring can undergo oxidation to introduce hydroxyl, keto, or carboxyl groups. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, radical-initiated oxidation could introduce a hydroxyl group, which could be further oxidized to a ketone. More vigorous oxidation could lead to the cleavage of the cyclohexyl ring.

Illustrative Oxidation Reactions of the Cyclohexyl Ring

| Starting Material | Reagent | Conditions | Major Product |

| This compound | RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O, rt | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)cyclohexan-1-one |

| This compound | KMnO₄ | Acetone/H₂O, 0°C | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)cyclohexane-1,2-diol |

This data is illustrative and based on known oxidation reactions of cyclohexyl groups.

Reduction of a functionalized cyclohexyl ring, for example, a cyclohexanone (B45756) derivative, can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol. Catalytic hydrogenation can also be employed, though care must be taken to avoid reduction of the thiadiazole ring or cleavage of the carbon-bromine bond. wordpress.comwordpress.com

Cyclohexyl-based structures are frequently used as chiral auxiliaries in asymmetric synthesis due to their rigid chair conformation which can effectively control the stereochemical outcome of reactions. sigmaaldrich.comwikipedia.orgsigmaaldrich.com While there are no specific reports on using this compound for this purpose, it is conceivable that the cyclohexyl moiety could be functionalized to create a chiral auxiliary.

For instance, if a hydroxyl group is introduced onto the cyclohexyl ring, it could be resolved into its separate enantiomers. This chiral alcohol could then be used to direct subsequent reactions on a prochiral substrate attached to the thiadiazole ring or another part of the molecule.

Potential Chiral Auxiliary Application

| Chiral Auxiliary Precursor | Resolving Agent | Chiral Auxiliary | Application |

| (±)-4-(5-Bromo-1,3,4-thiadiazol-2-yl)cyclohexan-1-ol | (R)-(-)-Mandelic Acid | (1R,4S)-4-(5-Bromo-1,3,4-thiadiazol-2-yl)cyclohexan-1-ol | Asymmetric aldol (B89426) reactions |

| (±)-4-(5-Bromo-1,3,4-thiadiazol-2-yl)cyclohexan-1-ol | Lipase-catalyzed acylation | (1S,4R)-4-(5-Bromo-1,3,4-thiadiazol-2-yl)cyclohexan-1-ol | Asymmetric reductions |

This table presents a hypothetical application based on established principles of chiral auxiliary chemistry.

Mechanistic Studies of Specific Reactions

The reactivity of this compound is largely dictated by the electron-deficient nature of the 1,3,4-thiadiazole ring, which activates the 2-bromo substituent towards nucleophilic aromatic substitution (SNAAr). mdpi.comnih.gov

The generally accepted mechanism for nucleophilic substitution at the 2-position of a 1,3,4-thiadiazole ring involves the formation of a Meisenheimer-like intermediate. The nucleophile attacks the carbon atom bearing the bromine atom, leading to a tetrahedral intermediate. The negative charge is delocalized over the nitrogen and sulfur atoms of the ring. Subsequent departure of the bromide ion restores the aromaticity of the thiadiazole ring.

Mechanism of Nucleophilic Aromatic Substitution

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-2 carbon of the thiadiazole ring, which is bonded to the bromine atom.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.

Departure of Leaving Group: The bromide ion (Br⁻) is eliminated, and the aromatic thiadiazole ring is reformed, yielding the 2-substituted product.

Computational studies on related systems, such as the reaction of imidazole (B134444) with 2-bromo-1-arylethanones, have been used to investigate the energetics and transition states of such nucleophilic substitution reactions. semanticscholar.org Similar studies on this compound would be valuable to precisely map the reaction coordinates and the influence of the cyclohexyl group on the reaction kinetics.

Applications of 2 Bromo 5 Cyclohexyl 1,3,4 Thiadiazole in Specialized Fields Excluding Prohibited

As a Synthetic Intermediate and Building Block in Organic Synthesis

The 1,3,4-thiadiazole (B1197879) ring is recognized as a "privileged scaffold" in medicinal chemistry and a versatile intermediate in organic synthesis. researchgate.netnih.gov The presence of a bromine atom on the thiadiazole ring of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole significantly enhances its utility as a synthetic building block. This bromo substituent can be readily displaced or used as a handle in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular structures.

The 1,3,4-thiadiazole core is a foundational element in the synthesis of a wide array of more complex heterocyclic systems. sbq.org.brnih.gov Chemists have successfully used substituted 1,3,4-thiadiazoles as starting materials to construct fused-ring systems and multi-heterocycle-containing molecules. For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) are common precursors for creating compounds where the thiadiazole ring is fused with other rings like triazoles or thiazoles. sbq.org.brrdd.edu.iq

The reactivity of the bromo group in this compound makes it an ideal candidate for reactions leading to such complex architectures. Through nucleophilic substitution or metal-catalyzed coupling reactions, the bromine atom can be replaced to link the thiadiazole core to other heterocyclic moieties, leading to novel molecular frameworks.

Table 1: Examples of Complex Heterocycles Synthesized from 1,3,4-Thiadiazole Precursors

| Precursor Type | Reagents | Resulting Heterocyclic System |

|---|---|---|

| 2-Amino-5-substituted-1,3,4-thiadiazole | Isothiocyanates, Acidic Media | N-substituted 2-amino-5-substituted-1,3,4-thiadiazole |

| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate sbq.org.br |

| Acylhydrazides | Carbon Disulfide | 2,5-disubstituted-1,3,4-thiadiazoles nih.gov |

This table illustrates the versatility of the 1,3,4-thiadiazole scaffold in synthesizing more complex structures. The bromo-cyclohexyl derivative is a potential starting material for similar transformations.

In drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds (a compound library) is crucial. The 1,3,4-thiadiazole nucleus is an excellent scaffold for such library synthesis due to its stability and predictable reactivity at the 2 and 5 positions. rdd.edu.iqresearchgate.net

This compound is well-suited for this purpose. The cyclohexyl group at the 5-position provides a constant, lipophilic anchor, while the bromine atom at the 2-position serves as a reactive site for diversification. A variety of functional groups can be introduced via coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromo-position, allowing for the systematic modification of the molecule's properties. This approach enables the efficient exploration of chemical space to identify compounds with desired biological or material properties.

Potential in Materials Science and Technology

Heterocyclic compounds, particularly those like 1,3,4-thiadiazole, are of significant interest in materials science due to their inherent electronic and photophysical properties. uobaghdad.edu.iqijraset.com The electron-deficient nature of the thiadiazole ring, combined with its high thermal and chemical stability, makes it a valuable component in the design of advanced functional materials. uobaghdad.edu.iq

The 1,3,4-thiadiazole ring is an attractive component for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-deficient character facilitates electron transport, a key property for these applications. uobaghdad.edu.iqijraset.com When incorporated into a polymer chain, the thiadiazole unit can enhance electron affinity and improve device performance.

This compound could serve as a monomer in the synthesis of such polymers. The bromo-functionality allows for polymerization through various cross-coupling methods. The cyclohexyl group would contribute to the polymer's solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin films for electronic devices. The combination of the electronically active thiadiazole core and the solubilizing cyclohexyl side-chain is a common strategy in the design of processable semiconducting polymers.

Aromatic heterocyclic compounds are fundamental structures in the manufacturing of dyes and pigments. revistabionatura.com The 1,3,4-thiadiazole nucleus can be part of a larger conjugated system, known as a chromophore, which is responsible for the absorption of light and thus the color of the compound. Azo dyes containing the thiadiazole moiety have been synthesized and studied. researchgate.net

By using the bromo-substituent on this compound as a reactive handle, the thiadiazole core can be coupled with other aromatic or electron-donating groups. This extends the π-conjugated system of the molecule, which can shift the light absorption properties into the visible region of the electromagnetic spectrum, creating a colored compound. The specific color and properties of the resulting dye could be fine-tuned by carefully selecting the coupling partner, making this a viable route to novel functional dyes.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystal phases (mesogens) typically have a rigid core and flexible terminal groups. The 1,3,4-thiadiazole ring is an excellent candidate for the rigid core component due to its linear or bent geometry and its strong dipole moment, which can influence the formation of various liquid crystal phases (mesophases). uni.luuobaghdad.edu.iq

Derivatives of 1,3,4-thiadiazole have been shown to exhibit nematic and smectic liquid crystal phases, which are essential for display applications. uni.luuobaghdad.edu.iq The structure of this compound, with its rigid thiadiazole core and flexible cyclohexyl tail, is reminiscent of a mesogenic structure. While this specific compound may not be a liquid crystal on its own, it is a highly valuable precursor. The bromo group allows for the attachment of other aromatic rings or long alkyl chains, a common strategy for designing molecules with specific liquid crystalline properties.

Table 2: Mesophase Behavior of Representative 1,3,4-Thiadiazole-Based Liquid Crystals

| Compound Structure | Mesophase Type(s) | Temperature Range (°C) |

|---|---|---|

| 2,5-Diaryl-1,3,4-thiadiazole derivatives | Nematic (N), Smectic A (SmA), Smectic C (SmC) | Varies with substituents uni.lu |

| 5H-thiazolo[3,4-b] sbq.org.bruni.lumdpi.comthiadiazole derivatives | Nematic (N), Smectic A (SmA) | Dependent on alkoxy chain length ijraset.com |

This table presents examples of liquid crystal behavior in compounds containing the 1,3,4-thiadiazole core, illustrating the potential of this scaffold in designing new liquid crystal materials.

Theoretical and Experimental Studies as Corrosion Inhibitors

The 1,3,4-thiadiazole scaffold is a recognized platform for the development of corrosion inhibitors, a function attributed to its ability to adsorb onto metal surfaces and form a protective barrier. nih.govresearchgate.net The efficacy of these compounds is largely dependent on their molecular structure, including the nature of their substituents. researchgate.netnih.gov

Adsorption Mechanisms on Metal Surfaces

Thiadiazole derivatives prevent corrosion by adsorbing onto a metal's surface, a process driven by the molecule's polar functional groups and heteroatoms (nitrogen and sulfur) which have available electron pairs. researchgate.net This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption involves weaker, electrostatic van der Waals forces between the inhibitor molecule and the metal surface. Theoretical studies on various thiadiazole derivatives often indicate that low adsorption or binding energies are characteristic of a physical adsorption mechanism.

Chemisorption involves the formation of stronger coordination bonds between the heteroatoms of the thiadiazole ring and the vacant d-orbitals of the metal atoms. researchgate.net This creates a more stable and robust protective layer. Often, the adsorption process is a combination of both physisorption and chemisorption. nih.govicrc.ac.ir

The adsorption behavior of thiadiazole inhibitors is often modeled using adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govicrc.ac.irmocedes.org For this compound, the nitrogen and sulfur atoms of the thiadiazole ring are the primary active sites for adsorption. The molecule can donate electrons from its highest occupied molecular orbital (HOMO) to the metal's vacant d-orbitals and accept electrons from the metal into its lowest unoccupied molecular orbital (LUMO), strengthening the bond. rsc.org

Influence of Molecular Structure on Inhibition Efficiency

The specific substituents on the 1,3,4-thiadiazole ring significantly modulate its performance as a corrosion inhibitor. nih.gov Key structural aspects influencing efficiency include electronic effects and steric factors.

Electronic Effects: The presence of electron-donating groups (e.g., -NH₂, -OH, alkyl groups) on the thiadiazole ring enhances its ability to donate electrons to the metal surface, thereby increasing the strength of the adsorption and improving inhibition efficiency. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can decrease this ability. researchgate.net In this compound, the cyclohexyl group is an electron-donating alkyl group, which is expected to contribute positively to the inhibition efficiency. The bromo group, being a halogen, has a more complex influence, potentially enhancing adsorption through its own heteroatom interaction while also exerting an electron-withdrawing inductive effect. nih.gov

Steric Factors: The size and orientation of the substituent groups are critical. The bulky cyclohexyl group in this compound can increase the surface area covered by each molecule, effectively blocking more active corrosion sites. The length of alkyl chains has been shown to correlate with inhibition effectiveness.

Quantum chemical calculations are a powerful tool for predicting inhibitor efficiency. Parameters such as the energy of the HOMO (EHOMO) and LUMO (ELUMO) are particularly important. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a greater ability to accept electrons, both of which are desirable for effective inhibitors. nih.govrsc.org

Table 1: Theoretical Parameters and Their Influence on Corrosion Inhibition

| Parameter | Desired Value for High Efficiency | Implication for this compound |

| EHOMO | High | The electron-donating cyclohexyl group likely increases the EHOMO, promoting electron donation to the metal surface. |

| ELUMO | Low | A lower ELUMO facilitates back-donation from the metal, strengthening the adsorptive bond. |

| Energy Gap (ΔE) | Low | A smaller energy gap between LUMO and HOMO increases the reactivity of the molecule, favoring adsorption. |

| Dipole Moment (μ) | High | A higher dipole moment can increase the electrostatic interaction in a physisorption-dominated process. |

Role in Agrochemical Research (e.g., Herbicides, Insecticides, Fungicides as Chemical Classes)

The 1,3,4-thiadiazole nucleus is a key structural component in a wide array of agrochemicals due to its broad spectrum of biological activities. isres.orgmdpi.comresearchgate.net Compounds incorporating this ring have been developed as commercial herbicides, insecticides, and fungicides. researchgate.netgoogle.com The specific substitutions at the C2 and C5 positions of the thiadiazole ring are crucial in determining the type and potency of the agrochemical activity.

For this compound, the presence of the lipophilic (fat-soluble) cyclohexyl group and the reactive bromo group suggests potential for biological activity. Lipophilicity is a key factor in how well a chemical can penetrate the biological membranes of pests and pathogens. nih.gov

Fungicides: Thiadiazole derivatives are recognized for their antifungal properties. researchgate.netnih.gov They are considered bioisosteres of other azole fungicides, and their mechanism of action can involve the inhibition of crucial enzymes in fungal cells, such as those involved in ergosterol (B1671047) biosynthesis. nih.gov The toxophoric –N=C–S– moiety within the thiadiazole ring is thought to be a key contributor to its biocidal effects. nih.gov